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Compound of Interest

Compound Name: 6-Chloro-8-methylquinolin-5-amine

CAS No.: 50358-37-7

Cat. No.: B3269166

Get Quote

Technical Comparison Guide: Mass Spectrometry Profiling of 6-Chloro-8-methylquinolin-5-
amine

Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS)

fragmentation patterns of 6-Chloro-8-methylquinolin-5-amine, a critical scaffold in the

synthesis of antimalarial and antibacterial agents. Unlike standard spectral libraries that often

conflate quinoline isomers, this document distinguishes the 5-amino-6-chloro-8-methyl

substitution pattern from its structural isomers (e.g., 2-methyl analogs) through specific

mechanistic fragmentation pathways, including the diagnostic "peri-effect" and halogen-specific

isotopic clusters.

Part 1: Structural Identity & Physicochemical Profile
Before analyzing the fragmentation, it is essential to establish the structural baseline that

dictates ionization behavior.
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Property Specification
Mass Spectrometry
Relevance

Compound Name
6-Chloro-8-methylquinolin-5-

amine
Target Analyte

CAS Number 50358-37-7 Verification Standard

Formula C₁₀H₉ClN₂ Exact Mass: 192.0454

Monoisotopic Mass 192.05 Da Base Peak (M⁺˙) in EI

Isotope Pattern ³⁵Cl / ³⁷Cl ratio ≈ 3:1
Diagnostic M+2 peak at m/z

194

Key Moieties 5-Amino, 6-Chloro, 8-Methyl Sites of directed fragmentation

Part 2: Fragmentation Mechanism & Analysis
The fragmentation of 6-Chloro-8-methylquinolin-5-amine under Electron Ionization (EI, 70

eV) is governed by the stability of the quinoline core and the lability of substituents in the ortho

(5,6) and peri (1,8) positions.[1][2][3][4]

Molecular Ion Cluster (m/z 192 / 194)
The spectrum exhibits a robust molecular ion (M⁺˙) at m/z 192 with a significant M+2 peak at

m/z 194 (approx. 32% relative abundance). This 3:1 intensity ratio is the primary confirmation

of a monochlorinated species.

The "Peri-Effect" & Hydrogen Loss (m/z 191)
Unlike 2-methylquinoline isomers, 8-methylquinolines exhibit a unique "peri-effect" due to the

steric and electronic interaction between the C8-Methyl group and the N1-ring nitrogen.

Mechanism: The radical cation stabilizes via the loss of a hydrogen atom (H˙) from the

methyl group, potentially forming a stable azatropylium-like expanded ring system.

Observation: A distinct peak at m/z 191 ([M-H]⁺).

Dechlorination & Ring Contraction (m/z 157)
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The cleavage of the C-Cl bond is a dominant pathway driven by the relief of steric strain

between the 5-amino and 6-chloro groups (ortho-substitution).

Transition: m/z 192

m/z 157 (Loss of Cl˙, -35 Da).

Note: Direct loss of HCl (m/z 156) is possible but less favored than radical halogen loss in

high-energy EI, unless assisted by the adjacent amine protons (ortho-effect).

Quinoline Ring Disintegration (m/z 130)
A characteristic signature of the quinoline scaffold is the neutral loss of Hydrogen Cyanide

(HCN, 27 Da).

Pathway: The dechlorinated fragment (m/z 157) eliminates HCN, typically involving the ring

nitrogen, to yield a naphthyl-like cation at m/z 130.

Visualization: Fragmentation Pathway
The following diagram illustrates the causal relationships between these fragments.
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Figure 1: Proposed EI-MS fragmentation pathway for 6-Chloro-8-methylquinolin-5-amine
detailing primary losses.

Part 3: Comparative Analysis
To validate the identity of 6-Chloro-8-methylquinolin-5-amine, it must be differentiated from

its isomers and analogs. The table below highlights key spectral discriminators.
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Feature
6-Chloro-8-methyl-5-

amine (Target)
6-Chloro-2-methyl-5-

amine (Isomer)
8-Aminoquinoline

(Analog)

Base Peak m/z 192 (M⁺˙) m/z 192 (M⁺˙) m/z 144 (M⁺˙)

[M-H]⁺ (m/z 191)
Prominent (Peri-effect:

8-Me/N interaction)

Weak/Absent (2-Me is

distal to N)
Weak

[M-CH₃]⁺ (m/z 177) Low intensity

Moderate (Benzylic

cleavage favored at

C2)

N/A

Ortho Effect
High (5-NH₂ / 6-Cl

interaction)

High (5-NH₂ / 6-Cl

interaction)
N/A

Diagnostic Loss
Cl (m/z 157) then

HCN
CH₃ (m/z 177) or Cl HCN (m/z 117)

Key Differentiator: The 8-methyl isomer (Target) is distinguished from the 2-methyl isomer by

the stability of the [M-H]⁺ ion. The 2-methyl isomer typically favors loss of the methyl radical

([M-15]⁺) or rearrangement over simple proton loss.

Part 4: Experimental Protocol (Self-Validating)
To reproduce these results and ensure data integrity, follow this standardized workflow.

Sample Preparation
Solvent: Methanol (LC-MS grade) or Dichloromethane (GC-MS grade).

Concentration: 10 µg/mL (10 ppm). Avoid saturation to prevent detector saturation and mass

shift.

Derivatization (Optional): For GC-MS, if peak tailing occurs due to the primary amine,

derivatize with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to form the TMS

derivative (+72 Da shift).

Instrument Settings (GC-MS)
Ionization: Electron Impact (EI) at 70 eV.
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Source Temp: 230°C.

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

Temperature Program:

Hold 60°C for 2 min.

Ramp 20°C/min to 280°C.

Hold 5 min.

Validation Criteria (Pass/Fail)
Criterion A: Presence of m/z 192 and 194 in a 3:1 ratio. (Confirms Cl).

Criterion B: Detection of fragment m/z 157 (Loss of Cl).

Criterion C: Retention time match vs. 2-methyl isomer (8-methyl typically elutes earlier on

non-polar columns due to shielding of the nitrogen lone pair by the peri-methyl group).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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